molecular formula C21H20N4O5S B2642231 N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105249-17-9

N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2642231
CAS No.: 1105249-17-9
M. Wt: 440.47
InChI Key: FJHYDVUDUSWZGU-UHFFFAOYSA-N
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Description

N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

2-Acetyl-5,7-dibromobenzo[b]furan reacted with dimethylformamide-dimethylacetal to yield (E)-enaminone, which coupled with aromatic diazonium chloride to afford intermediates used to prepare novel 3-imino-2,3-dihydropyridazines and 6-phenylazopyrido[2,3-d]pyrimidin-4(1H)-one derivatives. The enaminone was a precursor for synthesizing novel pyrazolo[5,1-c][1,2,4]triazines, [1,2,4]triazolo[3,4-c][1,2,4]triazines, and benzimidazo[2,1-c][1,2,4]triazine containing 5,7-dibromobenzofuran-2-oyl moiety through coupling with appropriate diazonium salts of hetero-aromatic amines (Sanad & Mekky, 2018).

Cyclization and Thermolysis in Synthesis

The reactions of diexo-3-amino-7-oxanorbornene-2-carboxamide with oxocarboxylic acids resulted in pyrrolo[1,2-a]pyrimidinediones and pyrimido[1,2-a]isoindoledione formation on cyclization and thermolysis, decomposing via loss of furan (Stájer et al., 2006).

Antioxidant Activity Studies

Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized. These compounds showed moderate to significant radical scavenging activity in preliminary evaluations for antioxidant activities, hinting at their potential for future development as biologically active compounds (Ahmad et al., 2012).

Medicinal Chemistry Strategies

A study described medicinal chemistry strategies to avoid AO-mediated oxidation of N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, identifying the most probable site of AO oxidation and observing that altering the heterocycle or blocking the reactive site are effective strategies for reducing AO metabolism (Linton et al., 2011).

Properties

IUPAC Name

N-[6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-19(22-14-5-6-15-17(13-14)30-11-10-29-15)4-2-12-31-20-8-7-18(24-25-20)23-21(27)16-3-1-9-28-16/h1,3,5-9,13H,2,4,10-12H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHYDVUDUSWZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.